molecular formula C14H20N4O5 B14089005 Ethyl 2-[4-(ethoxycarbonyl)piperazin-1-yl]-4-oxo-1,4-dihydropyrimidine-5-carboxylate

Ethyl 2-[4-(ethoxycarbonyl)piperazin-1-yl]-4-oxo-1,4-dihydropyrimidine-5-carboxylate

Cat. No.: B14089005
M. Wt: 324.33 g/mol
InChI Key: ZZHYHCREWYKNCG-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(ethoxycarbonyl)piperazin-1-yl]-4-oxo-1,4-dihydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with ethoxycarbonyl and dihydropyrimidine groups. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[4-(ethoxycarbonyl)piperazin-1-yl]-4-oxo-1,4-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of ethyl 4-oxo-1,4-dihydropyrimidine-5-carboxylate with 1-(ethoxycarbonyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a base like triethylamine to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated reactors and continuous flow systems to ensure consistent production. Quality control measures, including chromatography and spectroscopy, are used to monitor the synthesis and ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-[4-(ethoxycarbonyl)piperazin-1-yl]-4-oxo-1,4-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where the ethoxycarbonyl group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Ethyl 2-[4-(ethoxycarbonyl)piperazin-1-yl]-4-oxo-1,4-dihydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(ethoxycarbonyl)piperazin-1-yl]-4-oxo-1,4-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and inhibition of specific enzymes related to disease processes.

Comparison with Similar Compounds

  • Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)thiazole-4-carboxylate
  • 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
  • Cetirizine ethyl ester dihydrochloride

Comparison: Ethyl 2-[4-(ethoxycarbonyl)piperazin-1-yl]-4-oxo-1,4-dihydropyrimidine-5-carboxylate is unique due to its specific substitution pattern on the piperazine ring and the presence of the dihydropyrimidine moiety. This structural uniqueness contributes to its distinct chemical properties and potential therapeutic applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C14H20N4O5

Molecular Weight

324.33 g/mol

IUPAC Name

ethyl 2-(4-ethoxycarbonylpiperazin-1-yl)-6-oxo-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C14H20N4O5/c1-3-22-12(20)10-9-15-13(16-11(10)19)17-5-7-18(8-6-17)14(21)23-4-2/h9H,3-8H2,1-2H3,(H,15,16,19)

InChI Key

ZZHYHCREWYKNCG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(NC1=O)N2CCN(CC2)C(=O)OCC

Origin of Product

United States

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